molecular formula C5H3Cl2NO B3289280 3,4-Dichloro-2-hydroxypyridine CAS No. 856965-68-9

3,4-Dichloro-2-hydroxypyridine

Cat. No.: B3289280
CAS No.: 856965-68-9
M. Wt: 163.99 g/mol
InChI Key: HCTCICZZGMRJRZ-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-hydroxypyridine is a chlorinated pyridine derivative with the molecular formula C5H3Cl2NO. This compound is part of the broader class of halogenated heterocyclic compounds, which are known for their significant roles in various fields of chemistry, biology, and industry. The presence of chlorine atoms and a hydroxyl group on the pyridine ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-hydroxypyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4,5-trichloropyridine with sodium hydroxide in a polar solvent such as tetrahydrofuran. The reaction is carried out at room temperature, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and efficient purification techniques to ensure high yield and purity. The use of continuous flow reactors and advanced separation technologies can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Major Products: The major products formed from these reactions include substituted pyridines, ketones, and alcohol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3,4-Dichloro-2-hydroxypyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and hydroxyl group on the pyridine ring allow it to form strong hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chloro-3-hydroxypyridine
  • 3,5-Dichloro-2-hydroxypyridine
  • 3,4-Dichloro-2,6-dihydroxypyridine

Comparison: 3,4-Dichloro-2-hydroxypyridine is unique due to the specific positioning of chlorine atoms and the hydroxyl group on the pyridine ring. This unique structure imparts distinct reactivity and biological activity compared to its analogs. For instance, 3,5-Dichloro-2-hydroxypyridine has different electronic properties and steric effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

3,4-dichloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTCICZZGMRJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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